Tert-butyl 3-bromoundec-2-enoate
Description
Tert-butyl 3-bromoundec-2-enoate is an α,β-unsaturated ester featuring a bromine substituent at the β-position of an undecenoate backbone protected by a tert-butyl group. Its molecular formula is C₁₅H₂₅BrO₂, with a molecular weight of 317.27 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) due to the electrophilic nature of the bromine atom. The tert-butyl ester group enhances steric protection, improving stability during synthetic manipulations.
Properties
CAS No. |
832734-29-9 |
|---|---|
Molecular Formula |
C15H27BrO2 |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
tert-butyl 3-bromoundec-2-enoate |
InChI |
InChI=1S/C15H27BrO2/c1-5-6-7-8-9-10-11-13(16)12-14(17)18-15(2,3)4/h12H,5-11H2,1-4H3 |
InChI Key |
DZEVPRCHSJBGIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromoundec-2-enoate typically involves the esterification of 3-bromoundec-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromoundec-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The double bond in the enoate moiety can be reduced using hydrogenation catalysts.
Oxidation Reactions: The compound can undergo oxidation to form corresponding epoxides or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Major Products Formed
Substitution: Formation of tert-butyl 3-azidoundec-2-enoate or tert-butyl 3-thiocyanatoundec-2-enoate.
Reduction: Formation of tert-butyl 3-bromoundecanoate.
Oxidation: Formation of tert-butyl 3-bromoepoxyundec-2-enoate.
Scientific Research Applications
Tert-butyl 3-bromoundec-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromoundec-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond in the enoate moiety participates in addition reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
A systematic comparison with structurally analogous compounds highlights key differences in reactivity, stability, and applications. Below is a detailed analysis:
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Stability | Solubility (Polarity) |
|---|---|---|---|---|---|
| Tert-butyl 3-bromoundec-2-enoate | C₁₅H₂₅BrO₂ | 317.27 | 120–125 (0.1 mmHg) | Sensitive to moisture | Low in water |
| Tert-butyl 3-chloroundec-2-enoate | C₁₅H₂₅ClO₂ | 272.81 | 115–120 (0.1 mmHg) | Moderate stability | Low in water |
| Tert-butyl 3-iodoundec-2-enoate | C₁₅H₂₅IO₂ | 364.22 | 135–140 (0.1 mmHg) | Light-sensitive | Low in water |
| Tert-butyl undec-2-enoate (unsubstituted) | C₁₅H₂₆O₂ | 238.37 | 105–110 (0.1 mmHg) | Highly stable | Low in water |
Key Observations :
- Halogen Influence : Bromine offers a balance between reactivity (electrophilicity) and stability compared to chlorine (lower reactivity) and iodine (higher cost and light sensitivity).
- Steric Effects : The tert-butyl group in all analogs reduces hydrolysis rates compared to methyl or ethyl esters.
Reactivity in Cross-Coupling Reactions
- This compound exhibits superior reactivity in palladium-catalyzed cross-couplings due to bromine’s optimal leaving-group ability. For example, Suzuki-Miyaura coupling yields ≥85% with aryl boronic acids.
- Chloro analogs require harsher conditions (e.g., higher temperatures or stronger bases) and achieve lower yields (~60–70%).
- Iodo analogs , while highly reactive, often produce side products via undesired elimination pathways.
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